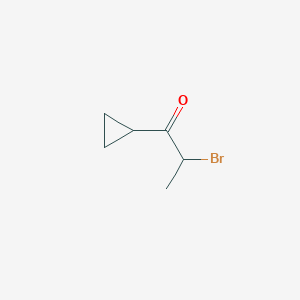

2-Bromo-1-cyclopropylpropan-1-one

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-1-cyclopropylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c1-4(7)6(8)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNNSQQYZVWPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70664097 | |

| Record name | 2-Bromo-1-cyclopropylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34650-66-3 | |

| Record name | 2-Bromo-1-cyclopropylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Significance of α Bromoketones in Organic Synthesis

The journey into the significance of 2-Bromo-1-cyclopropylpropan-1-one begins with its classification as an α-bromoketone. Historically, α-haloketones have been recognized as highly versatile building blocks in organic synthesis. nih.govnih.gov Their utility stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. nih.gov This arrangement allows for a wide array of chemical transformations, making them invaluable intermediates in the construction of complex molecular frameworks.

The halogenation of aldehydes and ketones at their α-positions is a fundamental and extensively studied reaction in organic chemistry. libretexts.orgopenstax.org Typically carried out using halogens like chlorine, bromine, or iodine in an acidic solution, this reaction proceeds through an acid-catalyzed enol intermediate. libretexts.orgopenstax.org The rate of this reaction is notably dependent on the concentration of the ketone and the acid, but independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.orgopenstax.org

α-Bromoketones, in particular, are prized for their role in forming new carbon-carbon and carbon-heteroatom bonds. They are key precursors in the synthesis of a diverse range of heterocyclic compounds, including thiazoles and indoles. nih.gov Furthermore, α-bromoketones can undergo dehydrobromination when treated with a base to yield α,β-unsaturated ketones, which are themselves important intermediates in many synthetic pathways. libretexts.orglibretexts.org This transformation is a reliable method for introducing a carbon-carbon double bond into a molecule. libretexts.orgopenstax.org The rich reactivity of α-bromoketones has cemented their status as indispensable tools for synthetic chemists. acs.org

Structural Features of 2 Bromo 1 Cyclopropylpropan 1 One: Cyclopropane Ring Strain and Electrophilic Center Reactivity

The structure of 2-Bromo-1-cyclopropylpropan-1-one is characterized by two key features that dictate its reactivity: the strained cyclopropane (B1198618) ring and the electrophilic nature of the α-brominated ketone.

Cyclopropane Ring Strain: The three-membered cyclopropane ring is inherently strained due to its bond angles of approximately 60 degrees, a significant deviation from the ideal tetrahedral angle of 109.5 degrees. askfilo.comutexas.eduontosight.ai This angle strain, combined with torsional strain from eclipsed C-H bonds, results in a total ring strain of about 28 kcal/mol. utexas.edu This stored energy weakens the C-C bonds of the ring, making cyclopropane and its derivatives more reactive than acyclic alkanes and larger cycloalkanes. askfilo.comutexas.edu The cyclopropane ring can undergo ring-opening reactions, particularly when activated by electron-accepting groups, behaving as a potent σ-electrophile. nih.gov

Electrophilic Center Reactivity: The presence of the bromine atom at the α-position to the carbonyl group creates a highly electrophilic carbon center. The carbonyl group itself is electron-withdrawing, and the adjacent bromine atom further enhances the electrophilicity of the α-carbon. This makes the compound susceptible to nucleophilic attack. The reactivity of α-haloketones is well-documented, and they readily react with a variety of nucleophiles. nih.gov In the case of this compound, the combination of the strained ring and the electrophilic α-carbon creates a molecule with multiple potential reaction pathways.

The interplay between the cyclopropyl (B3062369) ring and the α-bromoketone functionality can lead to complex and interesting chemical transformations. The ring strain can influence the rate and outcome of reactions at the ketone, and conversely, the electronic effects of the ketone can impact the stability and reactivity of the cyclopropane ring.

Overview of Research Trajectories for Halogenated Ketones and Cyclopropyl Containing Compounds in Synthetic Chemistry

Diverse Synthetic Routes to this compound

The synthesis of this compound can be achieved through various chemical strategies. These methods range from the direct halogenation of ketone precursors to more complex multi-step syntheses involving intermediates like Weinreb amides.

Direct Halogenation Strategies for Cyclopropyl Ketones

A primary and straightforward method for synthesizing α-haloketones is through the direct halogenation of their corresponding carbonyl precursors. mdpi.com This approach is widely utilized due to the ready availability of the starting materials and the efficiency of the reactions. mdpi.com

One common strategy involves the bromination of cyclopropyl methyl ketone. A patented process describes the halogenation of cyclopropyl-methyl ketone (CPMK) using a dihalo-triorganophosphorane, which can be prepared in situ from a triorgano-phosphane oxide or sulfide (B99878) and a halogenating agent. google.com This reaction is typically conducted at temperatures between 80-130°C and can be performed without a solvent or in an inert solvent with a high boiling point, such as xylene or mesitylene. google.com

Another effective method for the direct α-halogenation of ketones utilizes N-halosuccinimides. researchgate.net Research has shown that various aryl-substituted and cyclic ketones can be successfully halogenated with N-halosuccinimides under solvent-free conditions at temperatures ranging from 20-80°C. researchgate.net For instance, the use of N-bromosuccinimide (NBS) has demonstrated high yields in the formation of α-bromoketones. researchgate.net

The table below summarizes various direct halogenation methods for ketones:

| Halogenating Agent | Catalyst/Conditions | Substrate | Product | Yield (%) |

| Dihalo-triorganophosphorane | 80-130°C | Cyclopropyl-methyl ketone | Halogenated cyclopropyl-methyl ketone | Not specified |

| N-Bromosuccinimide | p-Toluenesulfonic acid, solvent-free | Acetophenone derivatives | α-Bromoacetophenones | Satisfactory |

| Iodine / H₂O₂ | H₂SO₄ or H₄SiO₄·12WO₃·26H₂O | Aromatic ketones | α-Iodoketones | Good to Excellent |

Synthesis from Precursors: Alkyl Vinyl Ketones and Related Substrates

An alternative to direct halogenation involves the synthesis from unsaturated precursors like alkyl vinyl ketones. These methods often provide a higher degree of control over the final product's structure.

The Meerwein arylation is a powerful reaction for the addition of an aryl group to an electron-poor alkene, such as cyclopropyl vinyl ketone. chemeurope.comwikipedia.org This reaction typically involves an aryl diazonium salt and is often catalyzed by a metal salt, like copper(II) bromide. researchgate.netchemeurope.com The reaction proceeds through a radical mechanism, where an aryl radical is generated from the diazonium salt and adds to the alkene. wikipedia.org The resulting alkyl radical is then trapped by a halide to form the bromo-functionalized product. wikipedia.org

This method has been successfully applied to the synthesis of 3-aryl-2-bromo-1-cyclopropylpropan-1-ones with yields ranging from 41-79%. researchgate.net A notable feature of this approach is that the bromoarylation products can be used in subsequent reactions without the need for isolation. researchgate.net Recent advancements have also explored photocatalyzed Meerwein-type bromoarylation using stable arylthianthrenium salts, which can be applied to complex molecules. nih.gov

A typical Meerwein arylation process is outlined below:

Starting Materials: Aryl diazonium salt, electron-poor alkene (e.g., cyclopropyl vinyl ketone). chemeurope.com

Catalyst: Copper(I) or Copper(II) salt. chemeurope.comwikipedia.org

Mechanism: Formation of an aryl radical, addition to the alkene, and subsequent halogen abstraction. wikipedia.org

Product: An α-bromo-β-aryl ketone.

The Weinreb-Nahm ketone synthesis provides a reliable method for preparing ketones, including those with a cyclopropyl group, by avoiding the common issue of over-addition of organometallic reagents. wikipedia.org This method involves the formation of a stable N-methoxy-N-methylamide, known as a Weinreb amide, from a carboxylic acid derivative. mychemblog.comresearchgate.net

The Weinreb amide is then treated with an organometallic reagent, such as a Grignard or organolithium reagent, to form the desired ketone. wikipedia.org The key to this synthesis is the formation of a stable tetrahedral intermediate that prevents a second addition of the nucleophile. mychemblog.com This methodology is compatible with a wide range of functional groups, including α-halogen substituents. wikipedia.org

The general steps for a Weinreb ketone synthesis are:

Conversion of a carboxylic acid or its derivative (e.g., acid chloride) to a Weinreb-Nahm amide using N,O-dimethylhydroxylamine. wikipedia.org

Reaction of the Weinreb-Nahm amide with a Grignard reagent (e.g., cyclopropylmagnesium bromide) or an organolithium reagent. wikipedia.org

Work-up to yield the final ketone product.

This approach allows for the controlled synthesis of complex ketones and has been utilized in the preparation of numerous natural products. wikipedia.org

Development of Stereoselective Synthetic Pathways for Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral cyclopropane derivatives is an area of active research. One innovative approach involves a 1,2-chirality transfer. nih.gov This method has been used to create enantiomerically enriched bicyclic cyclopropane derivatives. nih.gov The process relies on the hyperconjugative interaction between an excited carbonyl group and the σ* orbital of an adjacent C-X bond in the transition state of a hydrogen abstraction. nih.gov This interaction favors a specific conformation, leading to the differentiation between two diastereotopic methylene (B1212753) groups. nih.gov A subsequent elimination step then removes the original stereocenter, completing the chirality transfer. nih.gov This method has achieved chirality transfer efficiencies of up to 83%. nih.gov

Chemical Transformations of this compound

This compound is a versatile intermediate in organic synthesis. The presence of the bromine atom at the α-position to the ketone makes it susceptible to nucleophilic substitution and elimination reactions. guidechem.com For instance, it can be converted to other functional groups, such as in the transformation of 2-bromopropane (B125204) to 1-bromopropane, which involves a dehydrohalogenation followed by an anti-Markovnikov hydrohalogenation. doubtnut.com

Furthermore, aryl cyclopropyl ketones can undergo formal [3+2] cycloaddition reactions with olefins, initiated by a one-electron reduction of the ketone to a radical anion. nih.gov This reaction, often facilitated by a photocatalytic system, leads to the formation of highly substituted cyclopentane (B165970) rings. nih.gov

Nucleophilic Displacement Reactions at the Brominated Carbon

The carbon atom alpha to the carbonyl group in this compound is highly activated towards nucleophilic substitution. The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon more electrophilic and stabilizes the transition state of an SN2 reaction. Consequently, the bromine atom, a good leaving group, is readily displaced by a variety of nucleophiles. libretexts.orgyoutube.com

This heightened reactivity allows for the introduction of diverse functional groups at the α-position. wikipedia.org The general reaction scheme involves the attack of a nucleophile on the carbon atom bonded to the bromine, leading to the inversion of stereochemistry if the carbon is chiral, and the displacement of the bromide ion. Common nucleophiles that can be employed in these reactions include halides, cyanide, azide, thiolates, and amines. The reaction of α-halo ketones with amines, for instance, can lead to the formation of α-amino ketones, which are valuable precursors for more complex molecules. wikipedia.org

The general transformation can be represented as:

R-C(=O)-CH(Br)-R' + Nu⁻ → R-C(=O)-CH(Nu)-R' + Br⁻

Where R is cyclopropyl, R' is methyl, and Nu is the incoming nucleophile.

Intramolecular Cyclization Reactions and Heterocycle Formation

The dual electrophilicity of this compound makes it an excellent substrate for synthesizing heterocyclic compounds, particularly five-membered rings. This is typically achieved through reactions with dinucleophilic species.

A prominent application of α-bromo ketones is in the Hantzsch thiazole (B1198619) synthesis, a classic and efficient method for constructing the thiazole ring system. chemhelpasap.commdpi.comsynarchive.com In this reaction, this compound reacts with thiourea (B124793). The mechanism begins with the sulfur atom of thiourea acting as a nucleophile, attacking the α-carbon and displacing the bromide ion in an SN2 reaction. chemicalforums.com The resulting isothiouronium salt intermediate then undergoes an intramolecular cyclization, where one of the nitrogen atoms attacks the electrophilic carbonyl carbon. Subsequent dehydration of the cyclic intermediate yields the final aromatic 2-aminothiazole (B372263) derivative. wikipedia.orgchemhelpasap.com This reaction is often carried out in solvents like ethanol (B145695) and can be performed under mild conditions, frequently resulting in high yields. chemhelpasap.comorganic-chemistry.org

The reaction between this compound and thiourea produces 2-amino-4-cyclopropyl-5-methylthiazole.

Table 1: Synthesis of Substituted Thiazole via Hantzsch Reaction

| Reactant 1 | Reactant 2 | Product | Description |

| This compound | Thiourea | 2-amino-4-cyclopropyl-5-methylthiazole | The sulfur of thiourea displaces the bromide, followed by intramolecular cyclization of the amine onto the ketone and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.comrsc.orgacs.org |

In a direct analogue to the Hantzsch thiazole synthesis, this compound can be used to prepare substituted selenazole derivatives. Selenazoles, which contain a selenium atom instead of sulfur, are also of significant interest in medicinal chemistry. nih.gov The reaction proceeds by condensing the α-bromo ketone with selenourea (B1239437). organic-chemistry.orgnih.gov

The mechanism mirrors that of the thiazole synthesis. The more nucleophilic selenium atom of selenourea attacks the α-carbon, displacing the bromide. The intermediate then cyclizes via nucleophilic attack of a nitrogen atom on the carbonyl carbon, and subsequent dehydration affords the 2-amino-1,3-selenazole product. nih.gov These reactions can be carried out under various conditions, including solvent-free methods, highlighting their efficiency and environmental friendliness. organic-chemistry.org

The reaction between this compound and selenourea yields 2-amino-4-cyclopropyl-5-methyl-1,3-selenazole.

Table 2: Synthesis of Substituted Selenazole from Selenourea

| Reactant 1 | Reactant 2 | Product | Description |

| This compound | Selenourea | 2-amino-4-cyclopropyl-5-methyl-1,3-selenazole | Following the Hantzsch-type mechanism, selenourea reacts with the α-bromo ketone to form the corresponding 2-amino-selenazole derivative. organic-chemistry.orgnih.gov |

Rearrangement Reactions Involving the Cyclopropyl Moiety and Carbonyl Group

Alpha-halo ketones are well-known to undergo the Favorskii rearrangement in the presence of a base. wikipedia.orgadichemistry.com This reaction typically leads to the formation of carboxylic acid derivatives, such as acids, esters, or amides, depending on the base used (hydroxide, alkoxide, or amine, respectively). wikipedia.org The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate, which is formed by the intramolecular displacement of the halide by an enolate. wikipedia.orgadichemistry.com

For this compound, the presence of an α'-hydrogen (on the methyl group) allows for the formation of an enolate upon treatment with a base. This enolate can cyclize to form a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the base (e.g., methoxide) on the carbonyl carbon opens the strained cyclopropanone ring. The ring opening generally occurs to form the more stable carbanion, which is then protonated to give the final product. adichemistry.com In this specific case, the rearrangement would likely lead to derivatives of 1-methyl-2-cyclopropylacetic acid. This reaction pathway offers a method for skeletal reorganization and the synthesis of branched carboxylic acid derivatives.

Reductive and Oxidative Transformations Leading to Functionalized Products

The reactivity of this compound also extends to various reduction and oxidation reactions, yielding a range of functionalized products.

Reductive Transformations of α-halo ketones can proceed via several pathways. A common transformation is reductive dehalogenation, where the bromine atom is removed to yield the parent ketone, 1-cyclopropylpropan-1-one (B2659827). wikipedia.orgacs.orgtandfonline.com This can be achieved using various reducing agents, such as sodium O,O-diethyl phosphorotelluroate, hydroiodic acid, or catalytic systems involving molybdenum or palladium. acs.orgtandfonline.comelsevierpure.com This reaction is useful for removing the α-halogen when it is no longer needed after serving its purpose as an activating group or a handle for other transformations. Alternatively, the carbonyl group itself can be reduced. Using reducing agents like sodium borohydride (B1222165) would typically lead to the formation of the corresponding halohydrin, 2-bromo-1-cyclopropylpropan-1-ol.

Oxidative Transformations of α-halo ketones that preserve the main carbon skeleton are less common. Strong oxidation would likely cleave the C-C bonds. However, specific reagents can effect transformations at other parts of the molecule. For instance, α-selenation followed by oxidative elimination is a well-known method to introduce α,β-unsaturation into carbonyl compounds. nih.gov While this starts with the parent ketone, it demonstrates a pathway where oxidation is a key step in further functionalization. Direct, controlled oxidation of this compound is not a widely reported transformation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For this compound, with the chemical formula C₆H₉BrO, NMR studies are crucial for confirming its propan-1-one backbone, the presence and substitution pattern of the cyclopropyl ring, and the position of the bromine atom. nih.gov

Proton (¹H) NMR Studies

A key feature would be a doublet for the methyl protons (CH₃) adjacent to the bromine-bearing carbon, split by the single proton on that carbon. The methine proton (CHBr) would, in turn, appear as a quartet, due to the coupling with the three methyl protons. The protons of the cyclopropyl group would present a more complex pattern. Due to their diastereotopic nature, the methylene protons (CH₂) of the cyclopropyl ring would likely appear as a set of complex multiplets. The cyclopropyl methine proton (CH) adjacent to the carbonyl group would also exhibit a multiplet structure due to coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Methyl (CH₃) | ~1.8-2.0 | Doublet |

| Methine (CHBr) | ~4.5-5.0 | Quartet |

| Cyclopropyl Methylene (CH₂) | ~0.8-1.5 | Multiplets |

| Cyclopropyl Methine (CH) | ~1.8-2.2 | Multiplet |

Carbon-13 (¹³C) NMR Studies

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals would be expected, corresponding to each carbon atom in its unique chemical environment.

The carbonyl carbon (C=O) would resonate at the most downfield position, typically in the range of 200-210 ppm. The carbon atom attached to the bromine (CHBr) would appear at a significantly lower field than a typical sp³ carbon due to the deshielding effect of the bromine atom. The methyl carbon (CH₃) would be found at a relatively upfield position. The cyclopropyl carbons would have characteristic upfield chemical shifts, with the methine carbon appearing at a slightly lower field than the methylene carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~200-210 |

| Methine (CHBr) | ~40-50 |

| Methyl (CH₃) | ~20-25 |

| Cyclopropyl Methine (CH) | ~15-25 |

| Cyclopropyl Methylene (CH₂) | ~5-15 |

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, for instance, confirming the coupling between the CH₃ protons and the CHBr proton.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments. For example, HMBC would show correlations from the methyl protons to the CHBr carbon and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which would be particularly useful in determining the stereochemistry of any derivatives or in cases where stereoisomers are present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent and diagnostic absorption would be the strong band corresponding to the carbonyl (C=O) stretching vibration. This peak is typically observed in the region of 1680-1700 cm⁻¹ for α-haloketones, with the electron-withdrawing bromine atom causing a slight shift to higher wavenumbers compared to a simple alkyl ketone.

Other characteristic absorptions would include C-H stretching vibrations for the alkyl and cyclopropyl groups just below 3000 cm⁻¹, and the C-Br stretching vibration, which would appear in the fingerprint region at lower wavenumbers, typically between 500 and 700 cm⁻¹. The presence of the cyclopropyl group may also give rise to specific C-H bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1680-1700 | Strong |

| C-H (sp³ and cyclopropyl) | ~2850-3000 | Medium to Strong |

| C-Br | ~500-700 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. The molecular weight of this compound is 177.04 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 176 and an M+2 peak at m/z 178 of nearly equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). docbrown.info

The fragmentation of the molecular ion would likely involve the cleavage of the bonds adjacent to the carbonyl group. Key fragmentation pathways could include the loss of a bromine radical (Br•) to give a fragment at m/z 97, and the loss of the cyclopropyl group to give a bromo-propanoyl cation. The fragmentation pattern of the related compound 2-bromo-2-methylpropane (B165281) shows a predominant loss of the bromine atom. docbrown.info

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment of Enantiomers

The carbon atom bearing the bromine atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers and assigning their absolute configuration.

These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. The Cotton effect, a characteristic feature in CD and ORD spectra, particularly for the n→π* transition of the carbonyl chromophore in ketones, can be used to determine the stereochemistry of the chiral center. While specific chiroptical data for this compound is not documented, studies on other chiral α-bromo ketones could provide a basis for predicting the expected spectral features and their correlation with the absolute configuration.

X-ray Crystallography for Solid-State Molecular Structure Determination

The definitive determination of a molecule's three-dimensional arrangement in the solid state is achieved through single-crystal X-ray diffraction analysis. This powerful technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice. These packing arrangements are governed by intermolecular interactions, which can significantly influence the physical properties of the material.

As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed experimental crystallographic data, such as unit cell parameters, space group, and precise atomic coordinates, are not available for the title compound.

However, valuable insights into its expected solid-state conformation can be inferred from computational studies and experimental data on analogous compounds, particularly concerning the orientation of the cyclopropyl and carbonyl groups. For simple cyclopropyl ketones, such as cyclopropyl methyl ketone, theoretical calculations and experimental studies have investigated the conformational preferences. nih.govdp.la These studies consistently indicate that two primary conformations are energetically favorable: the s-cis and s-trans forms.

In the s-cis conformation, the carbonyl double bond is eclipsed with one of the adjacent C-C bonds of the cyclopropane ring. In the s-trans conformation, it is anti-periplanar. Computational studies, including ab initio calculations, suggest that the s-cis conformer is generally more stable than the s-trans. nih.gov This preference is attributed to favorable electronic interactions between the carbonyl group and the unique bent bonds of the cyclopropane ring. Therefore, it is highly probable that this compound would adopt a similar bisected s-cis conformation in the solid state.

While detailed crystallographic tables for the title compound cannot be presented, the table below summarizes key structural expectations based on data from analogous structures.

Table 1: Expected Molecular Geometry and Intermolecular Interactions for this compound

| Structural Feature | Expected Characteristic | Basis of Expectation |

|---|---|---|

| Conformation | Predominantly s-cis (bisected) | Computational studies on cyclopropyl ketones show this to be the most stable conformer. nih.govdp.la |

| C-Br Bond | Standard length for α-bromo ketones | Consistent with known data for similar functionalized organic compounds. |

| Intermolecular Interactions | Potential for C-H···O hydrogen bonds and Br···O halogen bonds | Common interaction motifs in ketones and halogenated organic compounds. chimia.chchimia.ch |

Future experimental X-ray diffraction studies on this compound or its close derivatives would be invaluable to confirm these conformational predictions and to fully characterize its solid-state architecture.

Compound Names Mentioned in this Article

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Computational Chemistry and Mechanistic Investigations of 2 Bromo 1 Cyclopropylpropan 1 One Reactions

Quantum Mechanical Studies (e.g., DFT, Ab Initio)

Quantum mechanical methods are fundamental to understanding the behavior of 2-bromo-1-cyclopropylpropan-1-one at the electronic level. These calculations provide a static, time-independent view of the molecule's properties.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to analyze the electronic structure of this compound. This analysis is crucial for predicting the molecule's reactivity. The distribution of electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential maps reveal the most reactive sites. The carbonyl carbon is an electrophilic site, susceptible to nucleophilic attack. The presence of the α-bromine atom significantly influences reactivity, acting as a good leaving group in substitution reactions and activating the α-carbon. The strained cyclopropyl (B3062369) ring also plays a key role in the molecule's reactivity.

Computed descriptors provide fundamental data for these theoretical models. nih.gov

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉BrO | PubChem |

| Molecular Weight | 177.04 g/mol | PubChem |

| Exact Mass | 175.98368 Da | PubChem |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

This interactive table provides key computed physical and chemical properties of the compound. nih.gov

The presence of rotatable single bonds in this compound gives rise to various conformational isomers. Conformational analysis, often performed using quantum mechanical methods, identifies the stable arrangements of atoms (conformers) and the energy barriers for rotation between them. For propane, the rotational barrier is approximately 3.4 kcal/mol, which is slightly higher than that of ethane (B1197151) due to steric interactions between a methyl group and a hydrogen atom. masterorganicchemistry.com A similar analysis for this compound would involve mapping the potential energy surface as a function of the dihedral angles of the C-C bonds. The analysis would likely show that conformers with a gauche orientation in the X-C-C-O fragment (where X is Br) are prevalent, a phenomenon observed in other 1-bromo-2-substituted alkanes. researchgate.net These preferences are governed by a delicate balance of steric hindrance and electronic interactions, such as hyperconjugation.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer (Dihedral Angle C(Br)-C(CO)-C(cyclo)-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|

| Staggered (Anti) | 0.00 | 75% |

| Staggered (Gauche) | 0.80 | 20% |

This table illustrates the kind of data generated from conformational analysis, showing the calculated relative stability and expected population of different spatial arrangements of the molecule. The values are hypothetical and serve as an example of computational outputs.

Transition state (TS) modeling is a powerful computational tool for elucidating the precise pathways of chemical reactions. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which is critical for understanding reaction rates. mdpi.comresearchgate.net For this compound, TS modeling can be applied to various reactions, such as the Sₙ2 substitution at the α-carbon or the initial steps of a Favorskii rearrangement. These calculations can help determine whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates. mdpi.com For instance, modeling the reaction with a nucleophile would involve calculating the energy profile as the nucleophile approaches and the bromide ion departs, providing a detailed picture of the bond-forming and bond-breaking processes.

Molecular Docking and Ligand-Protein Interaction Studies (relevant for biological applications)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. csfarmacie.cz This method is essential in drug discovery for identifying potential therapeutic agents. Given that structurally related indolizine (B1195054) derivatives have shown activity against cancer cell lines, it is plausible to investigate the interaction of this compound with relevant biological targets. Docking simulations would place the molecule into the active site of a target protein and score the binding poses based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions). This can help hypothesize a mechanism of action at the molecular level and guide the design of more potent derivatives. csfarmacie.cz

Table 3: Hypothetical Molecular Docking Results for this compound

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.2 | TYR-385, ARG-120 |

| Tyrosine Kinase Src | -6.8 | LEU-273, THR-338 |

This table presents hypothetical results from a molecular docking study, indicating the predicted binding affinity of the compound to potential anticancer protein targets and the key amino acid residues involved in the interaction.

Elucidation of Reaction Mechanisms (e.g., Meerwein Reaction Pathways, Cyclization Cascades, Single Electron Transfer Processes)

Computational chemistry is invaluable for elucidating complex reaction mechanisms. For this compound, several intriguing pathways can be explored.

Cyclization Cascades: This compound is a prime candidate for the Favorskii rearrangement, a characteristic reaction of α-halo ketones that proceeds through a cyclopropanone (B1606653) intermediate to yield a rearranged carboxylic acid derivative. Computational modeling can map the entire reaction pathway, including the formation of the enolate, intramolecular Sₙ2 reaction to form the cyclopropanone, and subsequent ring-opening by a nucleophile. It serves as an intermediate in the synthesis of more complex molecules like indolizine derivatives.

Single Electron Transfer (SET) Processes: Some reactions involving α-halo ketones can proceed via a single electron transfer mechanism. chemrxiv.org In a SET pathway, an electron is transferred from a donor to the this compound molecule, leading to the formation of a radical anion. This intermediate would then lose a bromide ion to form a keto-radical. DFT calculations can be used to assess the feasibility of such a pathway by calculating the electron affinity of the molecule and the stability of the resulting radical intermediates. chemrxiv.org

The combination of these computational approaches provides a comprehensive understanding of the chemical nature of this compound, from its fundamental electronic properties to its complex reactive behavior.

Applications and Role of 2 Bromo 1 Cyclopropylpropan 1 One As a Versatile Synthetic Intermediate

Synthesis of Pharmaceutical and Medicinal Chemistry Agents

The α-bromoketone functional group is a cornerstone in the construction of various heterocyclic systems, which form the core of many pharmaceutical agents. 2-Bromo-1-cyclopropylpropan-1-one provides a direct route to incorporate a cyclopropylcarbonyl moiety into these scaffolds, a feature often associated with enhanced biological activity and favorable metabolic profiles.

Precursors to A3 Adenosine (B11128) Receptor Antagonists (e.g., pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives)

The development of antagonists for the A3 adenosine receptor (A3AR) is a key area of research for treating inflammatory diseases and certain cancers. Fused heterocyclic structures, such as pyrrolo[2,1-f]purine-2,4-diones and imidazo[2,1-f]purine-2,4-diones, have been identified as potent and selective A3AR antagonists. mdpi.comacs.org The synthesis of these complex scaffolds often relies on the condensation of an amino-substituted purine (B94841) or imidazole (B134444) with an α-haloketone.

In these synthetic pathways, the amino group of the starting heterocycle acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in this compound. This is followed by an intramolecular cyclization and dehydration sequence to form the final fused-ring system. For instance, the reaction between a suitable 8-amino-xanthine derivative and an α-bromoketone leads to the formation of the imidazo[2,1-f]purine-2,4-dione core. acs.orgresearchgate.net While specific examples detailing the use of this compound for these particular A3AR antagonists are not extensively documented in the reviewed literature, its chemical nature as an α-bromoketone makes it a prime candidate for such syntheses, allowing for the introduction of a cyclopropylmethyl group at the 7-position of the resulting antagonist. One study identified a potent A3AR antagonist, 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione, which demonstrated a high binding affinity with a Ki value of 0.8 nM. mdpi.com

Intermediates for Anti-Cancer Agents (e.g., indolizine (B1195054) derivatives against Hep-G2 cell line)

Indolizine scaffolds are present in numerous biologically active compounds and are of significant interest in oncology. Research has demonstrated that indolizine derivatives incorporating a cyclopropylcarbonyl group exhibit potent antiproliferative activity. A study focused on the synthesis and evaluation of such compounds against the human hepatocellular liver carcinoma (Hep-G2) cell line found several highly active derivatives.

The synthesis involved a one-pot reaction using an N-ylide, which typically can be formed from an α-haloketone like this compound, followed by a [3+2] cycloaddition. This approach led to the creation of seventeen novel indolizine derivatives. The study highlighted that compounds featuring the cyclopropylcarbonyl moiety showed significant cytotoxic effects. Notably, one derivative, compound 5j, displayed particularly potent antiproliferative activity with an IC50 value of 0.20 µg/mL and also showed significant inhibition of the EGFR kinase with an IC50 value of 0.085 µM.

Table 1: Antiproliferative Activity of Selected Indolizine Derivatives against Hep-G2 Cell Line

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| 5a | 0.39 | nih.gov |

| 5d | 0.48 | nih.gov |

| 5g | 0.29 | nih.gov |

| 5j | 0.20 | nih.gov |

Building Blocks for Antimicrobial and Antifungal Compounds (e.g., triazole bactericides like SN-108266 and derivatives of selenazoles/thiazoles)

The structural motif of this compound is instrumental in synthesizing various classes of antimicrobial and antifungal agents.

Derivatives of Selenazoles and Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for constructing the thiazole ring, a key component in many antimicrobial drugs. mdpi.comnih.govnih.gov This reaction involves the condensation of an α-haloketone with a thioamide-containing compound. By employing this compound in this reaction, a 4-(cyclopropylcarbonyl) substituted thiazole ring can be readily formed. An analogous reaction using selenoamides or related selenium-containing starting materials provides access to 1,3-selenazoles. crimsonpublishers.com Both selenazole and thiazole derivatives are recognized for their broad-spectrum antibacterial and antifungal properties. mdpi.comcrimsonpublishers.com

Triazole Bactericides: The compound is a precursor to key intermediates used in the production of potent triazole bactericides. A patent for the agrochemical SN-108266, a triazole bactericide, describes the synthesis of the crucial intermediate 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. This highlights the importance of the 2-cyclopropyl-1-propanone core structure in building the final active agrochemical agent.

Table 2: Antimicrobial Scaffolds Synthesized from α-Bromoketone Precursors

| Scaffold | General Synthetic Method | Key Reactant with α-Bromoketone | Biological Activity | Reference |

|---|---|---|---|---|

| Thiazole | Hantzsch Synthesis | Thioamide / Thiourea (B124793) | Antimicrobial, Antifungal | mdpi.comnih.gov |

| Selenazole | Hantzsch-type Synthesis | Selenoamide / Selenourea (B1239437) | Antimicrobial, Antifungal, Antiviral | crimsonpublishers.com |

| Triazole | Multi-step Synthesis | (Intermediate derived from cyclopropyl (B3062369) propanone) | Bactericide |

Synthesis of Antioxidant Agents and Related Bioactive Molecules

While the incorporation of certain structural motifs like phenols or specific heterocyclic rings is well-known to impart antioxidant properties to molecules, the direct role of this compound in the synthesis of compounds primarily valued for their antioxidant activity is not extensively documented in the reviewed scientific literature. The development of novel antioxidants often focuses on other classes of starting materials. researchgate.netnih.gov

Utilization in Agrochemical Development

The cyclopropylpropan-1-one skeleton is a key structural component in the development of modern agrochemicals. A prominent example is its role in the synthesis of the triazole bactericide SN-108266, developed for broad-spectrum agricultural use. This agent functions as a sterol demethylation inhibitor, providing both preventive and therapeutic action against a wide range of fungal pathogens. Its effectiveness has been noted against Erysiphales (powdery mildews) and Uredinales (rusts) on crops such as cereals, coffee, beets, fruit trees, and grapes. The synthesis of a key intermediate for SN-108266, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, underscores the industrial relevance of this chemical scaffold in producing high-value agrochemicals.

Applications in Chemical Biology and Proteomics Research

The inherent reactivity of the α-bromoketone functionality makes this compound a potential tool for chemical biology and proteomics research. The carbon atom bonded to the bromine is highly electrophilic, making it susceptible to nucleophilic attack by amino acid residues on proteins, such as the thiol group of cysteine or the imidazole side chain of histidine.

This reactivity allows the compound to be used as a covalent probe in activity-based protein profiling (ABPP). In a typical ABPP experiment, such a probe can be used to selectively label and identify members of a specific enzyme class within a complex proteome. By attaching a reporter tag (like a fluorophore or biotin) to a derivative of this compound, researchers could potentially identify novel protein targets, study enzyme function, or screen for inhibitors. Although specific applications of this compound in this context are not widely reported, its chemical properties are well-suited for the design of such chemical biology tools.

Sustainability and Environmental Considerations in the Chemistry of 2 Bromo 1 Cyclopropylpropan 1 One

Development of Green Synthetic Protocols for Reduced Environmental Impact

The traditional synthesis of 2-Bromo-1-cyclopropylpropan-1-one typically involves the α-bromination of its precursor, 1-cyclopropylpropan-1-one (B2659827). This is commonly achieved using elemental bromine (Br₂) in the presence of an acid catalyst, such as acetic acid or hydrobromic acid. masterorganicchemistry.com While effective, this method raises environmental and safety concerns due to the hazardous nature of bromine and the generation of corrosive byproducts.

In response, research has focused on developing greener alternatives that reduce or eliminate the use of hazardous reagents. These alternative protocols, while often studied for α-bromination of ketones in general, are directly applicable to the synthesis of this compound.

Key Green Synthetic Approaches:

Hydrogen Peroxide-Hydrogen Bromide System (H₂O₂-HBr): This system offers a more environmentally benign approach to bromination. mdpi.com Hydrogen peroxide acts as an in-situ oxidizing agent for HBr, generating the reactive bromine species. This method avoids the direct handling of volatile and toxic liquid bromine.

N-Bromosuccinimide (NBS): NBS is a solid, crystalline brominating agent that is easier and safer to handle than liquid bromine. masterorganicchemistry.comresearchgate.net Its use, often in conjunction with a catalyst, can lead to highly selective and efficient α-bromination under milder conditions. Catalysts such as silica (B1680970) gel can further enhance the reaction's efficiency. researchgate.net

Bromide/Bromate (B103136) Couple: The use of a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an acidic aqueous solution provides an effective and non-hazardous brominating agent. mdpi.com This method generates bromine in situ, minimizing exposure risks.

Photocatalytic Methods: Emerging research has explored the use of visible-light-induced photocatalysis for the synthesis of α-bromo ketones. google.com These methods often utilize less toxic brominating agents and operate under mild, ambient conditions, representing a significant step towards sustainable chemical synthesis.

The following table summarizes various synthetic protocols for the α-bromination of ketones, highlighting the potential for greener synthesis of this compound.

| Reagent/System | Catalyst/Conditions | Advantages |

| Br₂ | Acetic Acid/HBr | High reactivity |

| H₂O₂/HBr | None | In-situ generation of Br₂, avoids handling liquid bromine |

| N-Bromosuccinimide (NBS) | Silica gel, reflux | Solid reagent, easier to handle, high yields |

| NaBr/NaBrO₃ | Acidic aqueous solution | Non-hazardous reagents, in-situ bromine generation |

| CBr₄/Terpyridine Ruthenium Chloride | Visible light | Mild conditions, low toxicity reagents |

Atom Economy and Waste Minimization in Production Processes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. chemistry-teaching-resources.com A higher atom economy signifies less waste generation.

The traditional synthesis of this compound via the bromination of 1-cyclopropylpropan-1-one with elemental bromine can be represented by the following reaction:

C₆H₁₀O + Br₂ → C₆H₉BrO + HBr

To calculate the atom economy for this reaction, we consider the molecular weights of the reactants and the desired product.

Calculation of Atom Economy:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Cyclopropylpropan-1-one | C₆H₁₀O | 98.14 |

| Bromine | Br₂ | 159.81 |

| This compound | C₆H₉BrO | 177.04 |

| Hydrogen Bromide | HBr | 80.91 |

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (177.04 / (98.14 + 159.81)) x 100 ≈ 68.6%

This calculation reveals that a significant portion of the reactant atoms (31.4%) ends up as the byproduct, hydrogen bromide (HBr). This byproduct is corrosive and requires neutralization and disposal, adding to the process's environmental impact and cost.

Minimizing waste also involves optimizing reaction conditions to reduce the formation of side products, such as di-brominated compounds, and implementing efficient purification techniques that allow for the recovery and recycling of solvents and unreacted starting materials. mdpi.com

Exploration of Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical factor in the sustainability of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether.

In the context of synthesizing this compound, common solvents for bromination reactions include chlorinated hydrocarbons like dichloromethane (B109758) and carbon tetrachloride, as well as acetic acid. masterorganicchemistry.com These solvents have significant environmental and health drawbacks.

Green Solvent Alternatives:

Water: When feasible, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Some bromination reactions, particularly those using bromide/bromate systems, can be effectively carried out in aqueous media. mdpi.comgoogle.com

Acetone (B3395972): While flammable, acetone is generally considered less toxic than chlorinated solvents. It has been used in reactions involving lithium bromide for the synthesis of bromoalkanes. chemicalbook.com

Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste and simplify product isolation. For certain solid-state reactions or reactions involving liquid reagents, eliminating the solvent may be possible.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a promising alternative reaction medium. It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting pressure and temperature. After the reaction, it can be easily removed by depressurization.

The selection of an appropriate green solvent or reaction medium depends on the specific reagents and reaction conditions. Research into optimizing these parameters for the synthesis of this compound is crucial for developing a truly sustainable manufacturing process.

Future Research Directions and Emerging Opportunities in 2 Bromo 1 Cyclopropylpropan 1 One Chemistry

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a cyclopropyl (B3062369) ketone and a bromine atom at the alpha position in 2-bromo-1-cyclopropylpropan-1-one offers a rich landscape for discovering new chemical reactions. The inherent ring strain of the cyclopropane (B1198618) moiety and the lability of the carbon-bromine bond are key features that chemists can exploit.

Future investigations are likely to focus on the following:

Ring-Opening and Ring-Expansion Reactions: The cyclopropyl group can undergo cleavage under various conditions (acidic, basic, reductive, or photolytic) to yield linear or larger cyclic structures. Research into selective ring-opening reactions could provide access to complex acyclic ketones or functionalized cyclopentane (B165970) and cyclohexane (B81311) derivatives, which are common motifs in natural products and pharmaceuticals.

Domino and Cascade Reactions: The reactivity of the α-bromo ketone allows for initiation of cascade sequences. For instance, a nucleophilic substitution at the bromine atom could be followed by an intramolecular reaction involving the cyclopropyl ring, leading to the rapid construction of intricate molecular architectures in a single step.

Metal-Catalyzed Cross-Coupling Reactions: While the Favorskii rearrangement is a classic reaction of α-halo ketones, modern transition-metal catalysis offers a broader scope of potential transformations. Nickel-catalyzed cross-electrophile coupling, for example, has been used for the γ-alkylation of cyclopropyl ketones. rsc.org Applying similar strategies to this compound could enable the introduction of diverse alkyl, aryl, and vinyl groups.

Photochemical and Electrochemical Transformations: The carbonyl and bromo functionalities suggest that the molecule could be susceptible to photochemical and electrochemical activation. These methods could unlock unique reactivity pathways, such as radical-mediated cyclizations or reductive couplings, that are not accessible through traditional thermal methods.

The versatility of related cyclopropane intermediates has been demonstrated in their use for ring-expansion, ring-opening, and cycloaddition processes. nih.gov Exploring these transformations for this compound will be a key research focus.

Advances in Catalytic Asymmetric Synthesis for Enantiopure Derivatives

Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), often with only one enantiomer exhibiting the desired biological effect. The development of methods to synthesize enantiomerically pure derivatives of this compound is therefore of paramount importance.

Future progress in this area is anticipated through:

Chiral Catalysts: The use of chiral catalysts (metal complexes or organocatalysts) to control the stereochemical outcome of reactions is a cornerstone of modern synthesis. Research will likely target the development of catalytic systems for enantioselective reductions of the ketone, enantioselective substitutions of the bromine, or asymmetric cycloadditions. For instance, enantioselective photocatalytic [3+2] cycloadditions have been successfully applied to aryl cyclopropyl ketones, yielding enantioenriched cyclopentanes. nih.gov

Kinetic Resolution: Racemic this compound can be resolved by reacting it with a chiral reagent or catalyst that selectively transforms one enantiomer faster than the other, allowing for the separation of the unreacted, enantiopure starting material.

Synthesis from Chiral Precursors: An alternative strategy involves synthesizing the target molecule from readily available chiral building blocks, such as enantiopure cyclopropanols. rsc.org This substrate-controlled approach can be highly effective for producing specific stereoisomers.

One-pot catalytic asymmetric cascade reactions have proven effective for creating complex cyclic molecules with high stereocontrol, and similar strategies could be adapted for derivatives of this compound. nih.gov

Table 1: Potential Asymmetric Transformations for this compound

| Transformation Type | Catalytic Approach | Potential Product |

| Enantioselective Reduction | Chiral Borane Reagents / Transfer Hydrogenation | Enantiopure 2-bromo-1-cyclopropylpropan-1-ol |

| Asymmetric Nucleophilic Substitution | Chiral Phase-Transfer Catalysis | Enantiopure α-substituted cyclopropyl ketones |

| Catalytic Asymmetric Cycloaddition | Chiral Lewis Acid Catalysis | Chiral polycyclic frameworks |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

For any compound to be viable for industrial or pharmaceutical applications, its synthesis must be scalable, safe, and efficient. Traditional batch processing often faces challenges in heat transfer, mixing, and safety, especially for energetic or unstable intermediates. Flow chemistry, where reactants are continuously pumped through a reactor, offers elegant solutions to these problems. researchgate.netresearchgate.net

The integration of flow chemistry for the production of this compound and its derivatives presents several opportunities:

Enhanced Safety: The small reactor volumes in flow systems allow for better control of reaction temperature and pressure, minimizing the risks associated with potentially exothermic reactions or the handling of hazardous reagents.

Improved Efficiency and Yield: Precise control over reaction parameters such as residence time, temperature, and stoichiometry often leads to higher yields, improved selectivity, and reduced byproduct formation. rsc.org

Scalability: Increasing production in a flow system is a matter of running the system for a longer duration or "numbering-up" by running multiple reactors in parallel, which is often more straightforward than scaling up batch reactors. rsc.org

Automation and Integration: Flow reactors can be readily integrated with online purification and analytical techniques, creating a fully automated and streamlined process from starting materials to the final, purified product. fu-berlin.dechemrxiv.org This reduces manual labor and enhances reproducibility. fu-berlin.de

Automated flow chemistry platforms are increasingly being used for the synthesis of pharmaceutical compounds, enabling rapid library generation and process optimization. researchgate.netchemrxiv.org Adopting this technology for the synthesis of this compound would be a significant step towards its large-scale availability.

Discovery of New Biological Activities and Targeted Applications Through High-Throughput Screening

The cyclopropane ring is a structural feature found in numerous natural and synthetic compounds that exhibit a wide range of biological activities, including insecticidal, antifungal, antiviral, and antitumor properties. researchgate.net This suggests that derivatives of this compound are promising candidates for drug discovery programs.

High-throughput screening (HTS) is a key technology that enables the rapid testing of thousands of compounds against biological targets to identify potential new drugs. Future research will leverage HTS to:

Screen Compound Libraries: By systematically modifying the structure of this compound (e.g., by substituting the bromine with various functional groups or altering the cyclopropane ring), large libraries of derivatives can be created. These libraries can then be screened against a diverse array of biological targets, such as enzymes, receptors, and whole cells, to identify "hits."

Identify Novel Bioactivities: HTS can uncover unexpected biological activities. For example, compounds could be screened for their effects on cancer cell proliferation, bacterial or fungal growth, or viral replication. The diverse activities of related cyclic compounds like cyclopentenediones (e.g., anti-inflammatory, cytostatic) suggest a broad range of possibilities. researchgate.net

Utilize Advanced Screening Platforms: Modern HTS facilities employ sophisticated instrumentation, including automated liquid handlers, multi-well plate readers capable of various detection methods (absorbance, fluorescence, luminescence), and biosafety cabinets for cell-based assays. iu.edu These tools allow for the efficient and miniaturized testing of compound libraries, saving time and resources.

The discovery of a hit compound through HTS is the first step in a long process of lead optimization, where the structure of the hit is further refined to improve its potency, selectivity, and pharmacokinetic properties.

Computational Design of Novel Derivatives with Enhanced Properties and Reduced Toxicity

In parallel with experimental synthesis and screening, computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. These methods can significantly accelerate the design-build-test-learn cycle by predicting the properties of molecules before they are synthesized.

For this compound, computational approaches can be employed to:

Predict Biological Activity (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their biological activity. Once a model is established, it can be used to predict the activity of virtual, unsynthesized compounds, helping to prioritize which molecules to synthesize next.

Simulate Target Binding: If a biological target is identified, molecular docking simulations can be used to predict how different derivatives will bind to the target's active site. This provides insights into the key molecular interactions responsible for binding and can guide the design of more potent inhibitors.

In Silico Toxicity Prediction: A major cause of failure in drug development is unforeseen toxicity. Computational models can predict potential toxic liabilities (e.g., mutagenicity, cardiotoxicity) based on a molecule's structure, allowing chemists to "design out" toxicity at an early stage.

Optimize Physicochemical Properties: Computational tools can calculate important drug-like properties such as solubility, lipophilicity (e.g., XLogP3), and polar surface area. nih.gov This allows for the in silico design of derivatives with an optimal balance of properties for absorption, distribution, metabolism, and excretion (ADME).

By integrating these computational methods, researchers can more intelligently navigate the vast chemical space of possible derivatives, focusing experimental efforts on compounds with the highest probability of success as future therapeutic agents or specialty chemicals.

Q & A

Basic: What are the optimal synthetic routes for 2-Bromo-1-cyclopropylpropan-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound typically involves bromination of cyclopropane precursors. A one-step synthesis approach using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions is common. Key factors include:

- Temperature: Low temperatures (0–5°C) minimize side reactions (e.g., ring-opening of the cyclopropane).

- Catalysts: Lewis acids like FeCl₃ or AlCl₃ enhance electrophilic substitution efficiency.

- Solvents: Non-polar solvents (e.g., dichloromethane) stabilize intermediates and improve selectivity.

Evidence from similar brominated cyclopropanes (e.g., 2-Bromo-1,1-dimethylcyclopropane) suggests that steric hindrance from substituents on the cyclopropane ring significantly affects reaction pathways and purity . High-purity (>98%) batches require rigorous post-synthesis purification via column chromatography or recrystallization .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identifies proton environments, particularly the cyclopropane ring protons (δ 1.0–2.0 ppm) and ketone-adjacent protons (δ 2.5–3.5 ppm).

- ¹³C NMR: Confirms the carbonyl carbon (δ ~200 ppm) and cyclopropane carbons (δ ~10–20 ppm).

- X-ray Crystallography:

Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain in the cyclopropane ring. The bromine atom’s electron density can be mapped to confirm substitution patterns . - Mass Spectrometry (HRMS):

Validates molecular weight (177.05 g/mol) and isotopic patterns (Br’s characteristic 1:1 M/M+2 ratio).

Advanced: How does the cyclopropane ring strain influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The cyclopropane ring’s high angle strain (~60° vs. ideal 109.5°) increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks. However, steric hindrance from the cyclopropyl group can limit accessibility.

- Experimental Design:

Compare reaction rates with non-cyclopropane analogs (e.g., 2-bromoacetophenone) under identical SN2 conditions. Use kinetic studies (e.g., UV-Vis monitoring) to quantify activation energy differences. - Case Study:

In 2-Bromo-1,1-dimethylcyclopropane, the dimethyl groups reduce ring strain but increase steric bulk, leading to slower substitution compared to unsubstituted cyclopropanes .

Advanced: What computational methods are recommended to model the electronic effects of the bromine substituent in this compound?

Methodological Answer:

- Density Functional Theory (DFT):

Calculate molecular orbitals to assess bromine’s electron-withdrawing effects on the carbonyl group. Software like Gaussian or ORCA can model charge distribution and predict reaction sites. - Molecular Dynamics (MD):

Simulate solvation effects and transition states for substitution reactions. Validate results against experimental kinetics from similar compounds (e.g., brominated phenylpropanones) . - Database Integration:

Cross-reference computational predictions with databases like REAXYS to identify analogous reaction pathways .

Advanced: How can researchers resolve contradictions in reported reaction outcomes when using this compound as an intermediate?

Methodological Answer:

- Systematic Review:

Follow EPA/OPPT’s iterative literature search strategy, combining peer-reviewed studies (PubMed, SciFinder) and gray literature (ECHA, REACH) to identify data gaps . - Controlled Replication:

Reproduce conflicting studies under standardized conditions (solvent purity, temperature, inert atmosphere). Use statistical tools (ANOVA) to assess variability. - Mechanistic Probes:

Introduce isotopic labeling (e.g., ²H or ¹³C) to track reaction pathways and identify side products.

Advanced: What are the best practices for handling air- or moisture-sensitive reactions involving this compound?

Methodological Answer:

- Inert Atmospheres:

Use Schlenk lines or gloveboxes (N₂/Ar) to prevent hydrolysis of the bromine substituent. - Moisture Control:

Pre-dry solvents (e.g., molecular sieves in THF) and reagents. Monitor reaction progress via FT-IR for unexpected peaks (e.g., -OH from water ingress). - Safety Protocols:

Follow NIOSH guidelines for brominated compounds: wear nitrile gloves, chemical goggles, and use fume hoods. Store in amber bottles at –20°C to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。